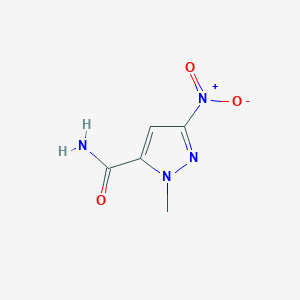1-methyl-3-nitro-1H-pyrazole-5-carboxamide
CAS No.: 1245772-60-4
Cat. No.: VC5573582
Molecular Formula: C5H6N4O3
Molecular Weight: 170.128
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1245772-60-4 |
|---|---|
| Molecular Formula | C5H6N4O3 |
| Molecular Weight | 170.128 |
| IUPAC Name | 2-methyl-5-nitropyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C5H6N4O3/c1-8-3(5(6)10)2-4(7-8)9(11)12/h2H,1H3,(H2,6,10) |
| Standard InChI Key | KAXXUUUYVUKDKF-UHFFFAOYSA-N |
| SMILES | CN1C(=CC(=N1)[N+](=O)[O-])C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s molecular formula is C₅H₆N₄O₃, with a molecular weight of 170.13 g/mol. Key structural features include:
-
A pyrazole ring with two adjacent nitrogen atoms.
-
Substituents: methyl (position 1), nitro (position 3), and carboxamide (position 5).
| Property | Value |
|---|---|
| CAS Number | 1245772-60-4 |
| IUPAC Name | 2-methyl-5-nitropyrazole-3-carboxamide |
| SMILES | CN1C(=CC(=N1)N+[O-])C(=O)N |
| XLogP3 | 0.7 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): δ 8.46 (s, 1H), 8.29 (s, 1H), 8.26 (s, 1H), 3.86 (s, 3H) .
-
IR: Strong absorption bands at 1670 cm⁻¹ (C=O stretch) and 1530 cm⁻¹ (asymmetric NO₂ stretch) .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The most efficient route involves ammonolysis of methyl 2-methyl-4-nitro-pyrazole-3-carboxylate:
-
Reagents: Methyl ester precursor, ammonium hydroxide (30% w/w).
-
Conditions: Tetrahydrofuran (THF), 100°C, 16 hours.
Reaction Scheme:
Industrial Methods
-
Continuous Flow Nitration: Enhances safety and yield by optimizing temperature (50–70°C) and mixing efficiency.
-
Purification: Crystallization from acetone or ethyl acetate achieves >97% purity .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | 364.4 ± 22.0 °C (predicted) |
| Density | 1.7 ± 0.1 g/cm³ |
| Solubility | Moderate in DMSO, DMF; poor in water |
| LogP | 0.7 (calculated) |
Biological Activity and Mechanisms
Anticancer Effects
-
Cell Line Inhibition: Demonstrates potent activity against MDA-MB-231 (breast cancer, IC₅₀ = 2.43 μM) and HepG2 (liver cancer, IC₅₀ = 4.98 μM).
-
Mechanism: Disrupts microtubule assembly, inducing apoptosis via caspase-3 activation (1.5-fold increase at 1 μM) .
Antimicrobial Activity
-
Target: Inhibits bacterial succinate dehydrogenase (Ki = 0.8 μM), blocking mitochondrial respiration.
-
Antifungal Activity: Effective against Fusarium oxysporum (MIC = 12.5 μg/mL) .
Comparative Analysis with Analogues
| Compound | Key Difference | IC₅₀ (MDA-MB-231) |
|---|---|---|
| 1-Methyl-3-nitro-1H-pyrazole-5-carboxamide | Nitro group at C3 | 2.43 μM |
| 3-Isopropyl-1-methyl-1H-pyrazole-5-carboxylic acid | Lacks nitro group | >50 μM |
Applications in Drug Development
Medicinal Chemistry
-
Scaffold for Anticancer Agents: Serves as a precursor for tubulin polymerization inhibitors .
-
Antimicrobial Hybrids: Combined with fluoroquinolones to enhance bacterial membrane penetration .
Agricultural Chemistry
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume